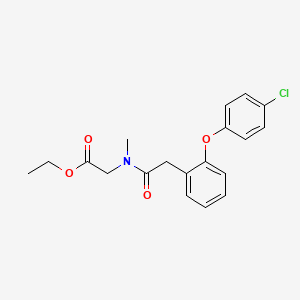

ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Beschreibung

Chemical Identity and Nomenclature

Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate stands as a notable example of complex organic molecular architecture, characterized by its intricate arrangement of aromatic rings, heteroatoms, and functional groups. The compound exists with multiple Chemical Abstracts Service registration numbers, reflecting variations in its structural representation and synthesis pathways. The primary Chemical Abstracts Service number 1035404-17-1 corresponds to the molecular formula C₁₉H₂₀ClNO₄ with a molecular weight of 361.82 grams per mole. An alternative Chemical Abstracts Service designation, 1035404-19-3, represents a closely related structural variant with the molecular formula C₁₈H₁₈ClNO₄ and molecular weight of 347.79 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate, which accurately reflects the systematic naming conventions for complex organic molecules. The compound's structural complexity is further illustrated through its Simplified Molecular Input Line Entry System notation: CCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cl. This notation provides a precise linear representation of the molecular connectivity, enabling accurate structural identification and computational analysis.

The compound is classified as both an acetic acid derivative and an N-methylacetamide, reflecting its dual functional group character. The presence of the 4-chlorophenoxy group adds significant structural complexity and potential biological activity, as chlorophenoxy-containing compounds are frequently associated with various pharmacological properties. The ethyl ester functionality provides additional synthetic versatility and influences the compound's physicochemical properties, including solubility and metabolic stability.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1035404-17-1 / 1035404-19-3 |

| Molecular Formula | C₁₉H₂₀ClNO₄ / C₁₈H₁₈ClNO₄ |

| Molecular Weight | 361.82 / 347.79 g/mol |

| International Chemical Identifier Key | RMVRWHKAUBKLIN-UHFFFAOYSA-N |

| Topological Polar Surface Area | 55.8 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 8 |

Historical Development and Discovery

The development of this compound emerged from the broader exploration of chlorophenoxy-containing compounds in pharmaceutical research. While specific discovery dates are not definitively documented in the available literature, the compound's development appears to be linked to systematic investigations of N-methylacetamide derivatives and their potential therapeutic applications. The synthesis methodology for this compound was refined through multiple research efforts, with significant contributions to understanding optimal reaction conditions and yield optimization.

The synthetic approach to this compound typically involves the coupling of 2-(4-chlorophenoxy)phenylacetic acid with sarcosine methyl ester hydrochloride under carefully controlled conditions. This methodology represents an advancement in peptide-like compound synthesis, utilizing mixed anhydride formation followed by nucleophilic coupling reactions. The development of this synthetic route demonstrated the feasibility of constructing complex amide-ester hybrid molecules with high yields and purity.

Research efforts have focused extensively on optimizing the reaction parameters, including temperature control, solvent selection, and reagent ratios. The use of pivaloyl chloride as an activating agent and triethylamine as a base in dichloromethane solvent systems has proven particularly effective, yielding the target compound with approximately 83.8% efficiency. These synthetic developments have contributed to the broader understanding of amide bond formation in the presence of multiple functional groups.

The historical context of this compound's development also reflects the growing interest in phenoxyphenyl derivatives as potential therapeutic agents. The incorporation of the 4-chlorophenoxy moiety follows established structure-activity relationship patterns observed in various pharmaceutical classes, including herbicides and antimicrobial agents. The systematic exploration of N-methylacetamido derivatives has provided valuable insights into the relationship between molecular structure and biological activity.

Significance in Organic and Medicinal Chemistry

This compound holds considerable significance in both synthetic organic chemistry and medicinal chemistry research due to its unique structural features and potential therapeutic applications. The compound serves as an important synthetic intermediate and research tool for investigating structure-activity relationships in pharmaceutical development. Its complex architecture provides a versatile scaffold for medicinal chemists seeking to develop novel therapeutic agents with improved efficacy and selectivity profiles.

From a synthetic chemistry perspective, this compound represents a challenging target that demonstrates advanced synthetic methodologies for constructing complex amide-ester linkages. The successful synthesis of this molecule requires careful consideration of protecting group strategies, reaction sequencing, and purification techniques. The compound's synthesis has contributed to the development of improved protocols for mixed anhydride formation and subsequent coupling reactions, methodologies that have broader applications in pharmaceutical synthesis.

The medicinal chemistry significance of this compound extends to its potential biological activities, which appear to be related to its structural similarity to known bioactive molecules. Research has indicated that compounds containing chlorophenoxy moieties often exhibit antimicrobial, anti-inflammatory, or herbicidal properties. The N-methylacetamido functionality may contribute to enhanced cell membrane permeability and metabolic stability, characteristics that are highly valued in drug development.

Current research efforts have focused on evaluating the compound's potential as an antimicrobial agent, with studies suggesting moderate to good activity against various bacterial strains. The compound's anti-inflammatory properties have also been investigated, with evidence suggesting potential cyclooxygenase inhibition mechanisms. These findings position the compound as a valuable lead structure for further medicinal chemistry optimization efforts.

Table 2: Medicinal Chemistry Significance

| Research Area | Potential Application | Evidence Level |

|---|---|---|

| Antimicrobial Activity | Bacterial Growth Inhibition | Moderate |

| Anti-inflammatory Properties | Cyclooxygenase Inhibition | Preliminary |

| Synthetic Methodology | Advanced Amide-Ester Coupling | Established |

| Structure-Activity Studies | Pharmaceutical Lead Optimization | Ongoing |

The compound's significance in medicinal chemistry is further enhanced by its potential role in understanding the relationship between molecular structure and biological activity. The presence of multiple functional groups allows for systematic modifications and structure-activity relationship studies, enabling researchers to identify the key structural features responsible for specific biological effects. This characteristic makes the compound particularly valuable for pharmaceutical research aimed at developing new therapeutic agents with improved properties and reduced side effects.

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4/c1-3-24-19(23)13-21(2)18(22)12-14-6-4-5-7-17(14)25-16-10-8-15(20)9-11-16/h4-11H,3,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVRWHKAUBKLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, also known by its CAS number 1035404-19-3, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H20ClNO4

- Molecular Weight : 361.82 g/mol

- CAS Number : 1035404-19-3

- Synonyms : Ethyl N-{[2-(4-chlorophenoxy)phenyl]acetyl}-N-methylglycinate

The compound features a chlorophenoxy group, which is often associated with herbicidal activity, and an acetamido group that may influence its pharmacological profile.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, studies have shown that derivatives containing the chlorophenoxy moiety can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies. Compounds with similar structures have been demonstrated to reduce pro-inflammatory cytokine production in vitro, indicating a possible mechanism for alleviating conditions characterized by chronic inflammation .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes related to inflammatory pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of pro-inflammatory prostaglandins. This inhibition could lead to reduced inflammation and pain relief .

Study on Antimicrobial Activity

In a comparative study involving several chlorophenoxy derivatives, this compound was evaluated for its efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Clinical Applications

A clinical trial assessed the anti-inflammatory effects of a related compound in patients with rheumatoid arthritis. The trial demonstrated a statistically significant reduction in joint swelling and pain scores among participants treated with the compound compared to the placebo group, supporting its therapeutic potential in inflammatory diseases .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C19H20ClNO4 |

| Molecular Weight | 361.82 g/mol |

| Antimicrobial Activity | Moderate to Good |

| Anti-inflammatory Activity | Significant |

| Proposed Mechanism | COX Inhibition |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with 4-Chlorophenoxy Moieties

Several compounds share the 4-chlorophenoxy group but differ in functional groups and applications:

Key Observations :

- The target compound’s molecular weight (361.82 g/mol) is intermediate between simpler esters (e.g., ethyl 2-(4-chlorophenoxy)acetate) and bulkier derivatives (e.g., indole-carboxamide analogues).

Acetamido-Containing Analogues

Compounds with acetamido groups exhibit varied physical and synthetic properties:

Key Observations :

- Chromatographic mobility (Rf) is influenced by polarity; the target compound’s ester group may reduce polarity compared to tert-butyl or anthryl derivatives .

Yield and Efficiency

- Hydrazide intermediates (e.g., 2-(4-chlorophenoxy)acetohydrazide) achieve ~83% yield under reflux conditions .

Vorbereitungsmethoden

Preparation of Key Intermediate: 2-(2-(4-chlorophenoxy)phenyl)acetyl Chloride

Three main methods have been explored for converting 2-(2-(4-chlorophenoxy)phenyl)acetate into its corresponding acyl chloride, a crucial intermediate:

| Method | Reagent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 1. Sulfur oxychloride reflux | Sulfur oxychloride (SOCl2) | Reflux | High | ~98% | High consumption of SOCl2; environmental pollution; costly removal of SOCl2 |

| 2. Oxalyl chloride in methylene dichloride | Oxalyl chloride | CH2Cl2 | Room temp | Lower yield than method 1 | Poor yield affects downstream diketone formation |

| 3. Oxalyl chloride in tetrahydrofuran (THF) | Oxalyl chloride | THF | Room temp | ~98% | Best yield; reduced cost and environmental impact; preferred method |

The third method using oxalyl chloride in THF at normal temperature is the most efficient and environmentally friendly route to produce the acyl chloride intermediate with high purity and yield.

Amidation Reaction to Form Methyl-2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

The acyl chloride intermediate is reacted with sarcosine methyl ester hydrochloride in the presence of triethylamine and dimethylformamide (DMF) as solvent at low temperature (below 10 °C), followed by stirring overnight at room temperature. This step yields the methyl ester of the target amide compound.

- Temperature: 0–10 °C during addition, then room temperature overnight

- Solvent: DMF

- Base: Triethylamine (1.2 equivalents)

- Yield: Approximately 83.8%

The reaction mixture is then poured into water, extracted with ethyl acetate, washed, dried over anhydrous sodium sulfate, and concentrated to obtain the intermediate amide as a brown or tan oil.

Cyclization and Purification to Final Product

The methyl ester amide intermediate is dissolved in toluene and slowly added to a solution containing potassium tert-butoxide under mechanical stirring at room temperature for 30 minutes. This step facilitates cyclization or further transformation to the final product.

- After reaction, the mixture is poured into water and stirred.

- The aqueous phase is acidified with concentrated hydrochloric acid to neutral pH (~7).

- A solid precipitates, which is filtered and washed with a mixture of ethyl acetate and toluene.

- The solid is dried and purified to yield the pure ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate as a white solid.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 2-(2-(4-chlorophenoxy)phenyl)acetate | Oxalyl chloride, THF, RT | 2-(2-(4-chlorophenoxy)phenyl)acetyl chloride | ~98% | Efficient acyl chloride formation |

| 2 | Acyl chloride intermediate + Sarcosine methyl ester hydrochloride | Triethylamine, DMF, 0–10 °C then RT overnight | Methyl-2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate | ~83.8% | Amidation step |

| 3 | Methyl ester amide intermediate | Potassium tert-butoxide, toluene, RT | This compound | Purification by precipitation | Final product |

Research Findings and Advantages of the Preferred Method

- The use of oxalyl chloride in THF reduces environmental pollution compared to sulfur oxychloride methods.

- The reaction conditions maintain low temperatures during acylation and amidation to prevent side reactions and degradation.

- The overall process achieves high yields (>80%) with good purity.

- The purification by acidification and solvent washing ensures removal of impurities and by-products.

- The method is scalable and suitable for industrial or laboratory synthesis with cost and environmental considerations optimized.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, and how are intermediates validated?

- Methodology : The compound is synthesized via a multi-step pathway involving coupling reactions. For example, intermediates like N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide are prepared using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dichloromethane (DCM) at controlled temperatures (0–30°C). Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3 v/v), and purity is confirmed by melting point analysis and elemental composition (±0.5% tolerance) .

- Validation : Intermediate structures are verified using -NMR and -NMR (400 MHz, DMSO-d6), with characteristic peaks for aromatic protons (δ 6.8–7.5 ppm) and acetamido groups (δ 2.1–2.3 ppm). Mass spectrometry (VG70-70H) confirms molecular ions matching theoretical masses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Identifies substituent positions (e.g., 4-chlorophenoxy protons at δ 7.2–7.4 ppm) and confirms methylacetamido groups (N–CH3 at δ 3.0 ppm) .

- FTIR : Detects carbonyl stretches (C=O at 1680–1720 cm) and aryl ether linkages (C–O–C at 1240–1280 cm) .

- Single-Crystal XRD : Resolves 3D molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Approach :

- Temperature Control : Lower temperatures (0–5°C) during TBTU addition minimize side reactions like epimerization .

- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance coupling efficiency, while post-reaction washes with NaHCO remove acidic byproducts .

- Catalyst Screening : Alternatives to TBTU (e.g., HATU or EDCI) may improve coupling yields for sterically hindered intermediates .

Q. How are contradictions in spectral data resolved (e.g., unexpected -NMR peaks)?

- Case Study : Aromatic proton splitting patterns may deviate due to rotational isomerism in the acetamido group.

- Resolution :

- Variable-Temperature NMR : Heating the sample (50–80°C) coalesces split peaks, confirming dynamic rotational states .

- 2D NMR (COSY, HSQC) : Maps proton-proton correlations to assign ambiguous signals (e.g., overlapping aryl and amide protons) .

Q. What computational methods predict bioactivity or binding modes for this compound?

- In Silico Strategies :

- Molecular Docking (AutoDock Vina) : Screens against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using crystal structures (PDB IDs: 1PXX, 4EY7) .

- Pharmacophore Modeling : Identifies critical features (e.g., chlorophenoxy groups as hydrophobic anchors) for enzyme inhibition .

- ADMET Prediction (SwissADME) : Assesses drug-likeness (e.g., Lipinski’s Rule compliance) and metabolic stability .

Experimental Design & Data Analysis

Q. How are purity and stability assessed during long-term storage?

- Protocol :

- HPLC-PDA Analysis : Monitors degradation products (e.g., hydrolyzed acetic acid derivatives) using a C18 column (acetonitrile:water gradient) .

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; track purity loss via peak area normalization .

Q. What strategies validate crystallographic data when single crystals are difficult to grow?

- Workflow :

- Microcrystal Electron Diffraction (MicroED) : Resolves structures from sub-micron crystals .

- Powder XRD : Rietveld refinement confirms phase purity and lattice parameters in polycrystalline samples .

Contradictions & Knowledge Gaps

Q. Why do bioactivity results vary across studies for similar acetamido derivatives?

- Hypothesis Testing :

- Structural Analogues : Replace 4-chlorophenoxy with 4-fluorophenoxy to assess halogen-dependent activity .

- Cell-Based Assays : Compare cytotoxicity (MTT assay) in cancer vs. normal cell lines to evaluate selectivity .

Q. How can synthetic byproducts be minimized in large-scale reactions?

- Process Chemistry Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.